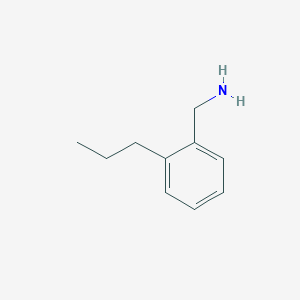
(2-Propylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propylphenyl)methanamine is an organic compound with the molecular formula C10H15N It is a derivative of phenylmethanamine, where a propyl group is attached to the second carbon of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Propylphenyl)methanamine can be synthesized through several methods. One common approach involves the alkylation of phenylmethanamine with a propyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Phenylmethanamine and propyl halide (e.g., propyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution.
Procedure: The phenylmethanamine is dissolved in a suitable solvent (e.g., ethanol), and the propyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (2-Propylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary or tertiary amines, depending on the reducing agent used (e.g., lithium aluminum hydride).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
(2-Propylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Propylphenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The propyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Phenylmethanamine: Lacks the propyl group, resulting in different chemical and biological properties.
(2-Methylphenyl)methanamine: Contains a methyl group instead of a propyl group, leading to variations in reactivity and applications.
(2-Ethylphenyl)methanamine:
Uniqueness: (2-Propylphenyl)methanamine is unique due to the presence of the propyl group, which can enhance its lipophilicity and influence its interactions with biological targets. This structural feature can make it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
104293-83-6 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2-propylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8,11H2,1H3 |
InChI Key |
PMVKAPTVFIPZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


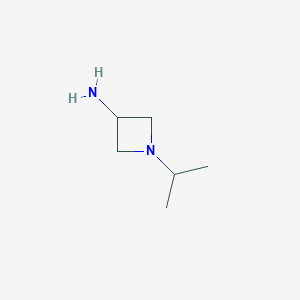
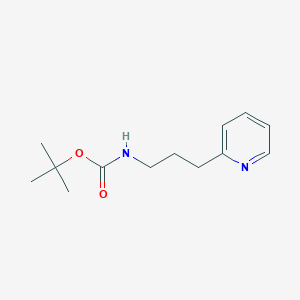


![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
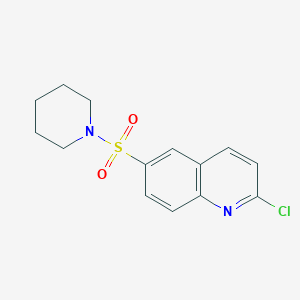
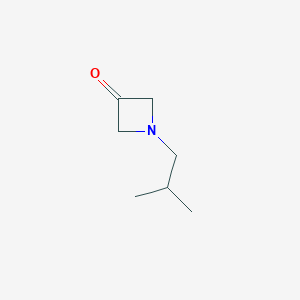
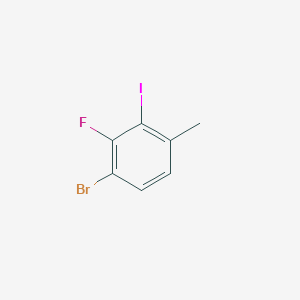
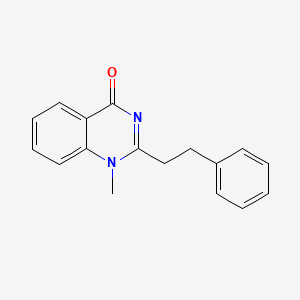
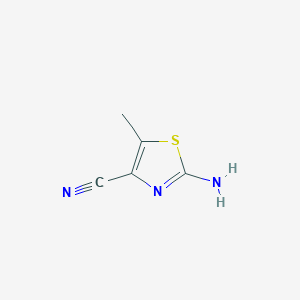
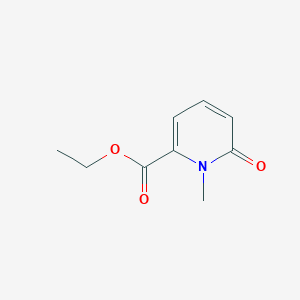


![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
